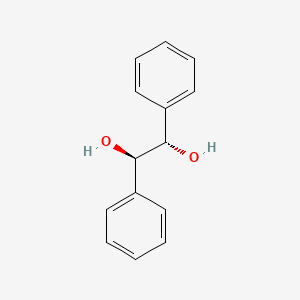

meso-Hydrobenzoin

概述

描述

meso-Hydrobenzoin: is a chemical compound with the molecular formula C14H14O2. It is also known as meso-1,2-Diphenyl-1,2-ethanediol. This compound is characterized by its two phenyl groups attached to a central ethane backbone, with hydroxyl groups on each carbon of the ethane. It is a meso compound, meaning it has multiple chiral centers but is optically inactive due to its internal symmetry .

作用机制

Target of Action

Meso-Hydrobenzoin, also known as meso-1,2-Diphenyl-1,2-ethanediol , is a chemical compound with the molecular formula C14H14O2 . .

Mode of Action

It is known that this compound can be synthesized from benzaldehyde through a multistep synthesis process . The first step involves the conversion of benzaldehyde to benzoin using thiamin as a catalyst . The second step involves the oxidation of benzoin to benzil . An alternative third step involves the reduction of benzil to dihydrobenzoin with a reducing agent, sodium borohydride .

Biochemical Pathways

It is known that this compound can be synthesized from benzaldehyde through a multistep synthesis process . This process involves several biochemical reactions, including condensation, oxidation, and reduction .

Pharmacokinetics

It is known that this compound is a solid compound with a molecular weight of 214.26 , which may influence its absorption and distribution in the body.

Result of Action

It is known that this compound can be synthesized from benzaldehyde through a multistep synthesis process . This process involves several biochemical reactions, including condensation, oxidation, and reduction , which may have various molecular and cellular effects.

Action Environment

It is known that this compound is a solid compound , which may influence its stability in different environmental conditions.

生化分析

Biochemical Properties

meso-Hydrobenzoin plays a crucial role in various biochemical reactions. It is involved in the desymmetrization process using chiral phosphine catalysts . This compound interacts with several enzymes and proteins, including those involved in oxidative cleavage reactions. For instance, this compound can be converted to benzaldehyde using a heterogeneous catalyst in the presence of oxygen . The interactions between this compound and these biomolecules are primarily based on its ability to donate hydrogen atoms, facilitating redox reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the oxidative stress response in cells by acting as a reducing agent. This compound can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, thereby impacting cellular homeostasis . Additionally, this compound’s role in redox reactions can influence gene expression patterns related to oxidative stress and metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and redox reactions. It can act as a hydrogen donor in enzymatic reactions, facilitating the reduction of substrates. This compound’s hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity . This compound can also participate in the inhibition or activation of enzymes by altering their redox state, thereby affecting their function and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. It has been reported that this compound is relatively stable under standard laboratory conditions but can degrade when exposed to strong oxidizing agents . Long-term studies have shown that this compound can maintain its reducing properties over extended periods, making it a reliable reagent for biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses by upregulating the expression of detoxifying enzymes . At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as alcohol dehydrogenases and oxidoreductases, facilitating the conversion of substrates through hydrogen transfer . This compound can also influence metabolic flux by modulating the levels of metabolites involved in oxidative stress responses and energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The localization of this compound within specific cellular compartments can affect its accumulation and activity, influencing its biochemical effects.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria, where it exerts its reducing effects . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of this compound in these organelles can enhance its role in redox reactions and cellular metabolism.

准备方法

Synthetic Routes and Reaction Conditions:

Reduction of Benzil: meso-Hydrobenzoin can be synthesized by the reduction of benzil using sodium borohydride (NaBH4) in an alcohol solvent.

Desymmetrization: Another method involves the desymmetrization of this compound using a chiral phosphine catalyst.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the reduction of benzil using sodium borohydride is a common laboratory method that could be scaled up for industrial purposes.

化学反应分析

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Nitric acid, potassium permanganate.

Reducing Agents: Sodium borohydride.

Substitution Reagents: Aryl sulfonyl chlorides for conversion to trans-stilbene oxide.

Major Products:

Oxidation: Benzil.

Reduction: Benzoin.

Substitution: trans-Stilbene oxide.

科学研究应用

meso-Hydrobenzoin has several applications in scientific research:

相似化合物的比较

(+)-Hydrobenzoin: An enantiomer of hydrobenzoin with similar chemical properties but different optical activity.

(-)-Hydrobenzoin: The opposite enantiomer of (+)-hydrobenzoin.

Uniqueness: this compound is unique due to its meso configuration, which makes it optically inactive despite having multiple chiral centers. This property distinguishes it from its enantiomers, (+)-hydrobenzoin and (-)-hydrobenzoin, which are optically active .

属性

IUPAC Name |

(1R,2S)-1,2-diphenylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H/t13-,14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHPDTPWNFBQHEB-OKILXGFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701021446 | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000021 [mmHg] | |

| Record name | meso-Hydrobenzoin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15435 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

579-43-1 | |

| Record name | rel-(1R,2S)-1,2-Diphenyl-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrobenzoin, meso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-1,2-Diphenylethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701021446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROBENZOIN, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO9A49A84I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of meso-Hydrobenzoin?

A1: this compound has the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound's structure can be elucidated using techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), UV-Vis spectroscopy, and Gas Chromatography-Mass Spectrometry (GCMS). []

Q3: How is this compound utilized in asymmetric synthesis?

A4: this compound serves as a valuable starting material for synthesizing enantiomerically pure compounds. One approach involves using chiral lactols for selective acetal formation with this compound, leading to the production of enantiopure (S)-Benzoin. []

Q4: Can this compound be used as a chiral auxiliary?

A5: Yes, acrylic ester derivatives containing this compound-derived chiral auxiliaries have been successfully employed in 1,3-dipolar cycloadditions with azomethine ylides. This reaction yields highly substituted pyrrolidines with high enantiomeric excess (ee). [, ]

Q5: How does this compound react in oxidative cleavage reactions?

A6: this compound undergoes oxidative cleavage to yield benzaldehyde. This reaction is highly selective, producing benzaldehyde exclusively, with water as the only byproduct. Notably, heterogeneous catalysts, such as earth-abundant metal oxides, have been successfully employed for this transformation. []

Q6: Can you elaborate on the use of this compound in studying C-C bond cleavage?

A7: this compound acts as a simplified model for sugar-derived polyalcohols, aiding in the investigation of selective C-C bond cleavage. Researchers have explored the use of vanadium active sites anchored on mesoporous silica for this purpose. []

Q7: Has this compound been used in electrochemical reactions?

A8: Yes, this compound dibenzoate, alongside threo-2-benzoyloxy-1,2-diphenylethanol, has been synthesized through the anodic reaction of benzoic acid in acetonitrile with trans- and cis-stilbenes. This electrochemical process utilizes platinum electrodes and provides insights into the stereochemistry of the reaction. []

Q8: Have any computational studies been conducted on this compound?

A8: While the provided abstracts do not explicitly mention computational studies, techniques like molecular modeling and simulations could be employed to study its conformational preferences, interactions with catalysts, and reaction mechanisms.

Q9: How does the structure of this compound contribute to its reactivity?

A10: The presence of two hydroxyl groups on adjacent carbon atoms (vicinal diol) significantly influences this compound's reactivity. These hydroxyl groups can participate in various reactions, such as acetal formation, esterification, and oxidation. Additionally, the two phenyl groups introduce steric hindrance, influencing the stereochemical outcome of reactions. [, , ]

Q10: Are there specific formulation strategies to enhance the stability of this compound?

A10: While specific formulation strategies are not discussed in the provided abstracts, general approaches like controlling storage temperature, using appropriate packaging materials, and avoiding contact with oxidizing agents could be considered.

Q11: What is known about the solubility of this compound in different solvents?

A12: The solubility of this compound can vary depending on the solvent polarity. Research on the aerobic C-C bond cleavage of this compound highlighted the importance of solvent choice, with weakly polar solvents like toluene and ethyl acetate proving to be suitable for the reaction. []

Q12: What are some essential tools and resources for research involving this compound?

A13: Essential tools include standard organic synthesis equipment, spectroscopic techniques like NMR and IR, and chromatographic methods for purification and analysis. Access to crystallographic techniques is also beneficial for studying crystal structures and packing motifs. [, ]

Q13: What are some historical milestones in the research of this compound?

A14: Early studies focused on understanding its crystal structure, absolute configuration, and dipole moment. [, ] Later research explored its utility in asymmetric synthesis, particularly as a starting material for chiral building blocks and as a chiral auxiliary. [, , ] The emergence of new catalytic methods, such as those using chiral phosphines and heterogeneous catalysts, further expanded its applications in organic synthesis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethoxy-3-[[2-oxolanylmethyl-[[1-(2-phenylethyl)-5-tetrazolyl]methyl]amino]methyl]-1H-quinolin-2-one](/img/structure/B1201168.png)

![[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-(2,6-dimethoxyphenyl)methanone](/img/structure/B1201169.png)

![N,N-diethyl-2-[(3-thiophen-2-yl-7-isothiazolo[4,5-d]pyrimidinyl)thio]acetamide](/img/structure/B1201172.png)

![Azuleno[6,5-b]furan-5-carboxylic acid, 3,8-dimethyl-, methyl ester](/img/structure/B1201173.png)

![(2R)-N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2-amino-4-methylpentanamide](/img/structure/B1201190.png)